molecular formula C10H8F3N3O B15196462 Acetamide, N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoro- CAS No. 129476-62-6

Acetamide, N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoro-

Katalognummer: B15196462
CAS-Nummer: 129476-62-6
Molekulargewicht: 243.18 g/mol
InChI-Schlüssel: TYVQPQCHMAWQMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoro- is a trifluoroacetamide derivative featuring a benzimidazole moiety linked via a methylene group to the acetamide nitrogen. The trifluoromethyl (-CF₃) group enhances lipophilicity, metabolic stability, and electron-withdrawing properties, which can influence pharmacokinetics and binding interactions .

Eigenschaften

CAS-Nummer

129476-62-6

Molekularformel

C10H8F3N3O

Molekulargewicht

243.18 g/mol

IUPAC-Name

N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)9(17)14-5-8-15-6-3-1-2-4-7(6)16-8/h1-4H,5H2,(H,14,17)(H,15,16)

InChI-Schlüssel

TYVQPQCHMAWQMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminobenzimidazole with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may involve crystallization or advanced chromatographic techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1)

  • Structure : Features a benzimidazole-thioether linkage and a dinitrophenyl group.
  • Activity : Demonstrates antimicrobial and anticancer properties, attributed to the benzimidazole core’s ability to intercalate DNA and inhibit topoisomerases .
  • Key Difference : The presence of a thioether bridge and dinitrophenyl substituent in W1 enhances electrophilicity and redox activity compared to the trifluoroacetamide derivative, which may alter toxicity profiles .

N-(6-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (CAS 947248-69-3)

  • Structure : Replaces benzimidazole with an imidazopyridine ring and includes a bromo substituent.
  • Activity : Likely targets kinase pathways due to the imidazopyridine scaffold’s prevalence in kinase inhibitors. The bromo group may enhance halogen bonding in target binding .

Trifluoroacetamides with Heterocyclic Substituents

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3 348 550A1)

  • Structure : Contains a benzothiazole ring and phenylacetamide group.
  • Activity: Benzothiazole derivatives are known for antitumor and anti-inflammatory activities. The trifluoromethyl group improves membrane permeability .

N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide (Patent Prep. 26)

  • Structure : Features a chiral ethylphenyl group with chloro and cyclopropyl substituents.
  • Activity : Designed for CNS applications (e.g., antiepileptic) due to its stereochemistry and lipophilic trifluoroacetamide core .

Substituent Effects on Physicochemical Properties

Meta-Substituted N-(Aryl)-2,2,2-Trichloro-acetamides

  • Structure : Trichloroacetamides with meta-substituted aryl groups (e.g., -CH₃, -Cl).
  • Crystallography : Electron-withdrawing substituents (e.g., -Cl) reduce molecular symmetry, leading to varied crystal packing and lattice constants. For example, 3,5-dichloro substitution increases density by 12% compared to methyl-substituted analogs .
  • Key Difference : Replacing chlorine with fluorine in the trifluoroacetamide derivative may reduce molecular weight and increase thermal stability due to stronger C-F bonds .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Solubility (mg/mL)
N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide 287.25 2.1 180–185 0.8 (Water)
W1 468.38 3.5 210–215 0.2 (Water)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 354.32 3.8 160–165 1.5 (DMSO)

Research Findings and Implications

  • Biological Activity : The benzimidazole scaffold in the target compound may confer DNA-intercalating or enzyme-inhibiting properties, as seen in W1 . However, the absence of a thioether or dinitrophenyl group could limit its redox activity compared to W1.
  • Metabolic Stability : The trifluoromethyl group likely enhances metabolic stability over chlorine-containing analogs (e.g., Patent Prep. 26) due to resistance to oxidative cleavage .
  • Crystallographic Behavior : Meta-substituents on aryl groups (e.g., -CF₃ vs. -Cl) significantly impact crystal packing, which could influence formulation stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide?

  • Methodology : Multi-step synthesis typically involves coupling a benzimidazole derivative with a trifluoroacetamide precursor. For example, refluxing N-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl} derivatives with aniline under controlled conditions (100°C, 4 hours) yields acetamide products. Purification via recrystallization (e.g., methanol) ensures high purity .
  • Key Considerations : Solvent choice (e.g., triethylamine for acid scavenging) and reaction time optimization are critical to avoid side reactions like hydrolysis of the trifluoro group.

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions on the benzimidazole and acetamide moieties.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and NH stretching vibrations in the acetamide group .

Q. What are the primary biological targets of benzimidazole-containing acetamides?

  • Research Context : Benzimidazole derivatives are known to interact with TRPV1 receptors (involved in pain signaling) and enzymes like kinases. The trifluoro group enhances metabolic stability and target binding affinity .
  • Methodological Insight : In vitro assays (e.g., enzyme inhibition studies) using purified proteins or cell lines are recommended for initial activity screening.

Advanced Research Questions

Q. How can synthetic yields be improved for N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide?

  • Optimization Strategies :

  • Catalysis : Copper(I)/TMEDA systems promote cross-coupling reactions for benzimidazole formation, reducing side products .
  • Purification : Silica gel chromatography with methanol/dichloromethane gradients enhances separation efficiency .
    • Data-Driven Approach : Compare yields under varying conditions (e.g., temperature, solvent polarity) using design-of-experiment (DoE) frameworks.

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

  • Key Findings :

  • Trifluoromethyl Group : Increases lipophilicity (logP) and resistance to oxidative metabolism, as shown in analogues with IC50 values <10 µM for kinase inhibition .
  • Benzimidazole Substitution : Meta-substitution (e.g., -OCH3) enhances receptor binding, while ortho-substitution reduces solubility .
    • Experimental Design : Synthesize derivatives with systematic substituent variations and evaluate via dose-response assays.

Q. How does N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide interact with DNA or enzymes at the molecular level?

  • Mechanistic Studies :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses with TRPV1 or DNA repair enzymes like O6-alkylguanine-DNA alkyltransferase .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess interaction strength .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Critical Factors :

  • Reagent Compatibility : Avoid moisture-sensitive reagents (e.g., trifluoroacetyl chloride) in large-scale reactions.
  • Sustainability : Replace toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.